molecular formula C15H23NO2 B056771 tert-Butyl 3-(4-(2-aminoethyl)phenyl)propanoate CAS No. 120225-79-8

tert-Butyl 3-(4-(2-aminoethyl)phenyl)propanoate

Cat. No.: B056771
CAS No.: 120225-79-8
M. Wt: 249.35 g/mol
InChI Key: AREBZMHRZKQVFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-(4-(2-aminoethyl)phenyl)propanoate: is an organic compound with the molecular formula C15H23NO2 and a molecular weight of 249.35 g/mol . It is a derivative of propanoic acid and features a tert-butyl ester group along with an aminoethyl-substituted phenyl ring. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(4-(2-aminoethyl)phenyl)propanoate typically involves the esterification of 3-(4-(2-aminoethyl)phenyl)propanoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to improve efficiency and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 3-(4-(2-aminoethyl)phenyl)propanoate can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of corresponding oxides or imines.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products:

    Oxidation: Formation of oxides or imines.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenylpropanoates.

Scientific Research Applications

Chemistry: tert-Butyl 3-(4-(2-aminoethyl)phenyl)propanoate is used as an intermediate in the synthesis of various organic compounds.

Biology: In biological research, this compound is used to study the interactions of aminoethyl-substituted phenyl compounds with biological macromolecules such as proteins and nucleic acids. It serves as a model compound for understanding the behavior of similar structures in biological systems.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of pharmaceutical agents. Its structural features make it a valuable scaffold for the development of drugs targeting specific biological pathways.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(4-(2-aminoethyl)phenyl)propanoate involves its interaction with molecular targets such as enzymes and receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. The phenyl ring can participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological effects .

Comparison with Similar Compounds

  • tert-Butyl 3-(4-(2-aminoethoxy)ethoxy)propanoate
  • tert-Butyl 3-(4-(2-aminoethyl)phenyl)propionate
  • Benzenepropanoic acid, 4-(2-aminoethyl)-, 1,1-dimethylethyl ester

Uniqueness: tert-Butyl 3-(4-(2-aminoethyl)phenyl)propanoate is unique due to the presence of both a tert-butyl ester group and an aminoethyl-substituted phenyl ring. This combination of functional groups provides a versatile platform for chemical modifications and enhances its reactivity in various synthetic and biological applications .

Biological Activity

tert-Butyl 3-(4-(2-aminoethyl)phenyl)propanoate is an organic compound that has garnered attention in biological research due to its potential interactions with biological macromolecules and its applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a tert-butyl group, an aminoethyl substituent on a phenyl ring, and a propanoate functional group. Its molecular formula is C15H23N2O2C_{15}H_{23}N_{2}O_{2}, with a molecular weight of approximately 263.36 g/mol. The presence of the aminoethyl group enhances its ability to interact with various biological targets.

The biological activity of this compound can be attributed to several key interactions:

  • Hydrogen Bonding : The aminoethyl group can form hydrogen bonds with active sites on enzymes, modulating their activity.
  • Electrostatic Interactions : These interactions further influence the binding affinity of the compound to various targets.
  • π-π Interactions : The phenyl ring can engage in π-π stacking with aromatic residues in proteins, enhancing stability and specificity in binding.

1. Medicinal Chemistry

This compound serves as a scaffold for designing pharmaceutical agents. Its structural features allow for modifications that can enhance efficacy against specific biological pathways. Research indicates that it may play a role in developing drugs targeting cancer cell proliferation and neurodegenerative diseases .

2. Research Applications

In biological studies, this compound is used to investigate the interactions of aminoethyl-substituted phenyl compounds with proteins and nucleic acids. It acts as a model compound for understanding similar structures' behavior in biological systems .

Study 1: Interaction with Enzymes

A study investigated how this compound interacts with specific enzymes involved in metabolic pathways. The results demonstrated that the compound could inhibit enzyme activity through competitive inhibition, showcasing its potential as a therapeutic agent .

Study 2: Cancer Cell Proliferation

In vitro assays were conducted to evaluate the effects of this compound on cancer cell lines. The findings indicated that it significantly reduced cell viability by inducing apoptosis in cells with amplified centrosomes, suggesting a mechanism that disrupts normal mitotic processes .

Data Summary

PropertyValue
Molecular FormulaC15H23N2O2C_{15}H_{23}N_{2}O_{2}
Molecular Weight263.36 g/mol
Biological ActivityEnzyme inhibition, cancer cell apoptosis
Mechanism of ActionHydrogen bonding, electrostatic interactions, π-π interactions

Properties

IUPAC Name

tert-butyl 3-[4-(2-aminoethyl)phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-15(2,3)18-14(17)9-8-12-4-6-13(7-5-12)10-11-16/h4-7H,8-11,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AREBZMHRZKQVFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC1=CC=C(C=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50435727
Record name tert-Butyl 3-[4-(2-aminoethyl)phenyl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50435727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120225-79-8
Record name tert-Butyl 3-[4-(2-aminoethyl)phenyl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50435727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 3-[4-(2-aminoethyl)phenyl]propionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.